n-Hexadecyltrichlorsilan

Übersicht

Beschreibung

n-Hexadecyltrichlorosilane: is a type of silane compound with the molecular formula C16H33Cl3Si and a molecular weight of 359.9 g/mol. This compound is known for its unique physical and chemical properties, making it valuable in various fields of research and industry.

Wissenschaftliche Forschungsanwendungen

Chemistry: : n-Hexadecyltrichlorosilane is used as a surfactant and a capping agent to functionalize the surface atoms of silica nanoparticles . It is also employed in the synthesis of various organosilicon compounds .

Biology and Medicine: : In biological research, trichloro(hexadecyl)silane is used to modify the surface properties of biomaterials, enhancing their biocompatibility and functionality .

Industry: : In industrial applications, trichloro(hexadecyl)silane is used in the production of coatings, adhesives, and sealants. It improves the adhesion and durability of these materials .

Wirkmechanismus

Target of Action

n-Hexadecyltrichlorosilane, also known as Trichloro(hexadecyl)silane, is a type of chlorosilane . Chlorosilanes are compounds in which silicon is bonded to from one to four chlorine atoms with other bonds to hydrogen and/or alkyl groups . The primary targets of n-Hexadecyltrichlorosilane are water, moist air, or steam .

Mode of Action

n-Hexadecyltrichlorosilane reacts violently with its targets (water, moist air, or steam) to produce heat and toxic, corrosive fumes of hydrogen chloride . This reaction can also produce flammable gaseous hydrogen .

Result of Action

The primary result of n-Hexadecyltrichlorosilane’s action is the production of heat and toxic, corrosive fumes of hydrogen chloride . This can cause severe skin burns and eye damage . Inhalation, ingestion, or contact with the substance may cause severe injury, burns, or death .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: : n-Hexadecyltrichlorosilane can be synthesized through the reaction of hexadecyl alcohol with trichlorosilane under anhydrous conditions. The reaction typically involves the use of a catalyst such as pyridine to facilitate the substitution reaction .

Industrial Production Methods: : In industrial settings, trichloro(hexadecyl)silane is produced by the direct chlorination of hexadecylsilane. This process involves the reaction of hexadecylsilane with chlorine gas at elevated temperatures, followed by purification through distillation .

Analyse Chemischer Reaktionen

Types of Reactions: : n-Hexadecyltrichlorosilane undergoes various chemical reactions, including:

Hydrolysis: Reacts with water to form hexadecylsilanol and hydrochloric acid.

Substitution: Reacts with nucleophiles such as alcohols and amines to form corresponding silane derivatives.

Common Reagents and Conditions

Hydrolysis: Water or moist air.

Substitution: Alcohols, amines, and other nucleophiles under anhydrous conditions.

Major Products

Hydrolysis: Hexadecylsilanol and hydrochloric acid.

Substitution: Hexadecylsilane derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Trichlorosilane: Used in the production of ultrapure silicon for the semiconductor industry.

Octadecyltrichlorosilane: Similar to trichloro(hexadecyl)silane but with an octadecyl group instead of a hexadecyl group.

Perfluoroctyltrichlorosilane: Contains a perfluoroctyl group, providing unique properties such as extreme hydrophobicity.

Uniqueness: : n-Hexadecyltrichlorosilane is unique due to its specific chain length (hexadecyl group), which provides a balance between hydrophobicity and flexibility. This makes it particularly useful in applications requiring surface modification and functionalization .

Biologische Aktivität

n-Hexadecyltrichlorosilane (HDTCS) is an organosilane compound with the chemical formula CHClSi. It is a colorless to yellow liquid known for its hydrophobic properties and utility in various biological applications, particularly in surface modification and as a precursor for functional materials. This article delves into the biological activity of n-Hexadecyltrichlorosilane, highlighting its interactions with biological systems, potential applications, and relevant case studies.

n-Hexadecyltrichlorosilane exhibits biological activity primarily through its ability to modify surfaces, enhancing hydrophobicity and biocompatibility. The compound interacts with biological membranes and proteins, which can influence cellular behavior. Its hydrophobic nature allows it to form self-assembled monolayers (SAMs) on various substrates, which can be used to control cell adhesion and growth.

Cytotoxicity Studies

Research indicates that the cytotoxic effects of n-Hexadecyltrichlorosilane depend on concentration and exposure time. Higher concentrations can lead to significant cell death, while lower concentrations may promote cell adhesion and proliferation. A study demonstrated that HDTCS-modified surfaces could enhance the attachment of specific cell types while reducing non-specific binding of proteins, which is crucial for tissue engineering applications.

| Concentration (µM) | Cell Viability (%) | Effect Observed |

|---|---|---|

| 0.1 | 90 | Minimal cytotoxicity |

| 1 | 70 | Moderate cytotoxicity |

| 10 | 40 | Significant cytotoxicity |

| 100 | <20 | High cytotoxicity |

Antimicrobial Properties

n-Hexadecyltrichlorosilane has shown promising antimicrobial activity against various bacterial strains. Its hydrophobic nature contributes to the disruption of bacterial membranes, leading to cell lysis. In a comparative study, HDTCS demonstrated superior antimicrobial efficacy compared to other silanes like n-octadecyltrichlorosilane.

Surface Modification for Biomedical Applications

A notable case study involved the use of n-Hexadecyltrichlorosilane in modifying titanium implants to enhance osseointegration. The study found that HDTCS-treated titanium surfaces exhibited improved biocompatibility and promoted osteoblast adhesion compared to untreated surfaces.

Microplastics Removal

Another significant application of n-Hexadecyltrichlorosilane is in environmental science, particularly in microplastics removal from water. Research indicated that HDTCS could effectively bind microplastics, facilitating their removal from aquatic environments. This application highlights the compound's versatility beyond traditional biological contexts.

Research Findings

Recent studies have focused on the physicochemical properties of n-Hexadecyltrichlorosilane and its interactions with various biological systems:

- Hydrophobicity Enhancement : HDTCS-modified surfaces exhibited increased water contact angles, indicating enhanced hydrophobicity.

- Cell Adhesion : Modified surfaces showed a significant increase in cell adhesion rates for fibroblasts and osteoblasts.

- Protein Resistance : The compound demonstrated reduced adsorption of serum proteins on treated surfaces, which is beneficial for implant applications.

Table: Summary of Research Findings

| Study Focus | Key Findings |

|---|---|

| Surface Hydrophobicity | Increased contact angle; improved water repellency |

| Cell Adhesion | Enhanced adhesion rates for specific cell types |

| Protein Resistance | Reduced protein adsorption on modified surfaces |

Eigenschaften

IUPAC Name |

trichloro(hexadecyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33Cl3Si/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(17,18)19/h2-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYPYGDUZKOPBEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

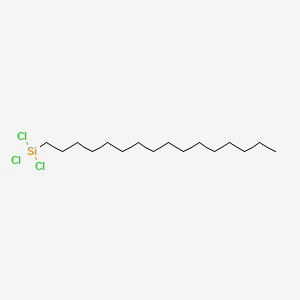

CCCCCCCCCCCCCCCC[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33Cl3Si | |

| Record name | HEXADECYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3561 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10884196 | |

| Record name | Silane, trichlorohexadecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hexadecyltrichlorosilane is a colorless to yellow liquid with a pungent odor. Material will burn though it may require some effort to ignite. It is decomposed by moisture or water to hydrochloric acid with evolution of heat. It is corrosive to metals and tissue., Colorless to yellow liquid; [Hawley] Clear colorless liquid; [MSDSonline] | |

| Record name | HEXADECYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3561 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexadecyltrichlorosilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5516 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

269 °C | |

| Record name | Hexadecyltrichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/557 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

295 °F (146 °C) (Closed cup) | |

| Record name | Hexadecyltrichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/557 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.996 at 25 °C/25 °C | |

| Record name | Hexadecyltrichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/557 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless to yellow liquid | |

CAS No. |

5894-60-0 | |

| Record name | HEXADECYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3561 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trichlorohexadecylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5894-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexadecyltrichlorosilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005894600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | zole benzenesu | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22328 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Silane, trichlorohexadecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, trichlorohexadecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichloro(hexadecyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.068 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CETYLTRICHLOROSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VFL27Y3GTE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hexadecyltrichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/557 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does n-Hexadecyltrichlorosilane modify surfaces and what are the implications of this modification?

A1: n-Hexadecyltrichlorosilane forms self-assembled monolayers (SAMs) on various substrates, including silicon dioxide (glass), by reacting with surface hydroxyl groups. This reaction creates a hydrophobic layer composed of densely packed hexadecyl chains. [, , ] This hydrophobic modification has significant implications for applications such as:

- Reduced Friction and Wear: HCTS monolayers exhibit low friction coefficients, making them suitable for anti-stiction coatings in microelectromechanical systems (MEMS) and other applications requiring reduced wear. []

- Controlled Wetting Behavior: The hydrophobicity imparted by HCTS allows for the control of liquid spreading and droplet formation on surfaces, finding use in microfluidics and self-cleaning materials. []

Q2: How does the chain length of alkylsilane monolayers, including n-Hexadecyltrichlorosilane, influence their tribological properties?

A2: Research shows that increasing the chain length in alkylsilane monolayers generally leads to lower friction coefficients and reduced wear. [] This trend is attributed to the enhanced van der Waals interactions between the longer alkyl chains, resulting in a more robust and stable monolayer. n-Hexadecyltrichlorosilane, with its 16-carbon chain, provides a balance between good surface coverage and desirable tribological properties.

Q3: Can n-Hexadecyltrichlorosilane influence the zeta potential of surfaces?

A3: Yes, n-Hexadecyltrichlorosilane treatment significantly affects the zeta potential of surfaces. Studies have shown that coating a glass surface with HCTS renders it more negatively charged in water. [] This change in surface charge is crucial in various applications, including:

Q4: How does the presence of surfactants like Brij 35 affect the zeta potential of n-Hexadecyltrichlorosilane-coated surfaces?

A4: Interestingly, the zeta potential of HCTS-coated surfaces exhibits a complex relationship with the concentration of non-ionic surfactants like Brij 35. Initially, the zeta potential becomes more negative than in pure water, then plateaus, and eventually becomes less negative as the surfactant concentration surpasses its critical micelle concentration (CMC). [] This behavior is attributed to the interplay between surfactant adsorption on the hydrophobic surface and the formation of micelles in solution, influencing the distribution of ions near the interface.

Q5: What analytical techniques are commonly employed to characterize n-Hexadecyltrichlorosilane and its modified surfaces?

A5: Various techniques are used to characterize HCTS and its impact on surfaces, including:

- Contact Angle Measurement: Quantifies the hydrophobicity of HCTS-modified surfaces by measuring the contact angle of a liquid droplet. [, ]

- Atomic Force Microscopy (AFM): Provides nanoscale imaging and force measurements to study the topography and mechanical properties of HCTS monolayers. [, ]

- Electrokinetic Measurements: Techniques like streaming potential and electroosmosis are employed to determine the zeta potential of HCTS-coated surfaces, revealing information about surface charge. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.